molecular formula C26H30N4O3 B2610794 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941909-95-1

2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2610794
CAS No.: 941909-95-1
M. Wt: 446.551
InChI Key: HOGJBNQWIFKBSW-UHFFFAOYSA-N
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Description

2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a phenylpiperazine moiety, and a tetrahydrofuran ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline and phenylpiperazine intermediates These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The phenylpiperazine and tetrahydrofuran moieties can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and phenylpiperazine compounds.

Scientific Research Applications

2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)quinoline: Shares the quinoline and phenylpiperazine moieties but lacks the tetrahydrofuran ring.

    N-(tetrahydrofuran-2-yl)methylacetamide: Contains the tetrahydrofuran and acetamide groups but lacks the quinoline and phenylpiperazine moieties.

Uniqueness

The uniqueness of 2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c31-25(27-18-22-9-5-17-32-22)19-33-23-10-4-6-20-11-12-24(28-26(20)23)30-15-13-29(14-16-30)21-7-2-1-3-8-21/h1-4,6-8,10-12,22H,5,9,13-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGJBNQWIFKBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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